Cas no 83959-84-6 (Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-)
83959-84-6 structure
Product Name:Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
CAS-nummer:83959-84-6
MF:C21H16N2O
MW:312.364544868469
CID:668161
PubChem ID:71414797
Update Time:2025-04-19
Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
- 2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline
- 83959-84-6
- 2-(5-([1,1'-biphenyl]-4-yl)oxazol-2-yl)aniline
- DTXSID30834234
- 2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
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- Inchi: 1S/C21H16N2O/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,22H2
- InChI-sleutel: TYVUMLDYGFUBOS-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2N)=NC=C1C1C=CC(=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 312.126263138g/mol
- Monoisotopische massa: 312.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 52Ų
Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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